molecular formula C7H13NO B1197962 2-Azacyclooctanone CAS No. 673-66-5

2-Azacyclooctanone

Cat. No. B1197962
Key on ui cas rn: 673-66-5
M. Wt: 127.18 g/mol
InChI Key: CJYXCQLOZNIMFP-UHFFFAOYSA-N
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Patent
US08354527B2

Procedure details

For example, cyclohexanone oxime gives ε-caprolactam, cycloheptanone oxime gives 7-heptane lactam, cyclooctanone oxime gives 8-octane lactam, and cyclododecanone oxime gives laurolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[N:7][OH:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:9]1(=[O:16])[NH:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[C:17]1(=NO)CCCCC[CH2:18]1>>[C:9]1(=[O:16])[NH:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:1]1.[C:1]1(=[N:7][OH:8])[CH2:18][CH2:17][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=NO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCC1)=NO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCCN1)=O
Name
Type
product
Smiles
C1(CCCCCCC1)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08354527B2

Procedure details

For example, cyclohexanone oxime gives ε-caprolactam, cycloheptanone oxime gives 7-heptane lactam, cyclooctanone oxime gives 8-octane lactam, and cyclododecanone oxime gives laurolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[N:7][OH:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:9]1(=[O:16])[NH:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[C:17]1(=NO)CCCCC[CH2:18]1>>[C:9]1(=[O:16])[NH:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:1]1.[C:1]1(=[N:7][OH:8])[CH2:18][CH2:17][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=NO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCC1)=NO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCCN1)=O
Name
Type
product
Smiles
C1(CCCCCCC1)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08354527B2

Procedure details

For example, cyclohexanone oxime gives ε-caprolactam, cycloheptanone oxime gives 7-heptane lactam, cyclooctanone oxime gives 8-octane lactam, and cyclododecanone oxime gives laurolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[N:7][OH:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:9]1(=[O:16])[NH:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[C:17]1(=NO)CCCCC[CH2:18]1>>[C:9]1(=[O:16])[NH:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:1]1.[C:1]1(=[N:7][OH:8])[CH2:18][CH2:17][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=NO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCC1)=NO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCCN1)=O
Name
Type
product
Smiles
C1(CCCCCCC1)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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